5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 17048-97-4
VCID: VC21043448
InChI: InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17)
SMILES: CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol

5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

CAS No.: 17048-97-4

Cat. No.: VC21043448

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione - 17048-97-4

Specification

CAS No. 17048-97-4
Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
IUPAC Name 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17)
Standard InChI Key SMDPOYDWGZTPEP-UHFFFAOYSA-N
SMILES CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C
Canonical SMILES CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator